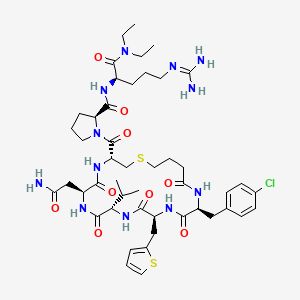

c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C47H69ClN12O9S2 |

|---|---|

Molecular Weight |

1045.7 g/mol |

IUPAC Name |

(2S)-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-15-[(4-chlorophenyl)methyl]-5,8,11,14,17-pentaoxo-9-propan-2-yl-12-(thiophen-2-ylmethyl)-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]-N-[(2R)-5-(diaminomethylideneamino)-1-(diethylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C47H69ClN12O9S2/c1-5-59(6-2)45(68)31(12-7-19-52-47(50)51)54-43(66)36-13-8-20-60(36)46(69)35-26-70-21-10-14-38(62)53-32(23-28-15-17-29(48)18-16-28)40(63)55-33(24-30-11-9-22-71-30)42(65)58-39(27(3)4)44(67)56-34(25-37(49)61)41(64)57-35/h9,11,15-18,22,27,31-36,39H,5-8,10,12-14,19-21,23-26H2,1-4H3,(H2,49,61)(H,53,62)(H,54,66)(H,55,63)(H,56,67)(H,57,64)(H,58,65)(H4,50,51,52)/t31-,32+,33+,34+,35+,36+,39+/m1/s1 |

InChI Key |

KELMVSJFGCWRLO-MLMVTELGSA-N |

Isomeric SMILES |

CCN(CC)C(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CSCCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)C(C)C)CC3=CC=CS3)CC4=CC=C(C=C4)Cl |

Canonical SMILES |

CCN(CC)C(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C2CSCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)C(C)C)CC3=CC=CS3)CC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm: A Potent and Selective Vasopressin V2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the synthetic peptide c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm, a potent and selective agonist of the vasopressin V2 receptor (V2R). This document details the compound's interaction with the V2R and the subsequent intracellular signaling cascade. It includes a summary of its in vitro potency and selectivity, detailed experimental protocols for key assays, and visual representations of the signaling pathway and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound is a novel, synthetic cyclic peptide that has demonstrated high potency and selectivity as a vasopressin V2 receptor agonist.[1] The V2R, a G protein-coupled receptor (GPCR), plays a crucial role in regulating water and electrolyte balance. Its activation in the renal collecting ducts initiates a signaling cascade that leads to water reabsorption. Understanding the precise mechanism of action of selective V2R agonists like this compound is paramount for the development of new therapeutic agents for conditions such as diabetes insipidus and nocturia. This guide synthesizes the available data to provide a detailed technical resource on its core mechanism.

Core Mechanism of Action: V2 Receptor Agonism

The primary mechanism of action of this compound is its function as a potent agonist at the vasopressin V2 receptor.[2][3][4] Upon binding to the V2R, the compound induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. This initiates a well-defined intracellular signaling pathway.

V2 Receptor Signaling Pathway

The activation of the V2R by this compound triggers the following sequence of events:

-

Gαs Activation: The agonist-bound V2R catalyzes the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ-subunits and binds to and activates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

Aquaporin-2 (AQP2) Translocation and Synthesis: PKA activation in the principal cells of the kidney's collecting ducts phosphorylates various substrates, culminating in the translocation of aquaporin-2 (AQP2) water channels from intracellular vesicles to the apical membrane. PKA also upregulates the transcription of the AQP2 gene, leading to increased synthesis of AQP2 protein.

-

Water Reabsorption: The increased density of AQP2 channels in the apical membrane enhances water permeability, leading to increased water reabsorption from the urine back into the bloodstream.

Quantitative Data

The in vitro activity of this compound has been characterized through functional assays measuring its potency at the human and rat V2 receptors, as well as its selectivity against other related vasopressin and oxytocin receptors.

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| This compound | Human V2R | Functional (cAMP) | EC50 | 0.25 | [2][3] |

| This compound | Rat V2R | Functional (cAMP) | EC50 | 0.05 | [2][3] |

| This compound | Human V1aR | Functional (Ca2+) | EC50 | >1000 | [1] |

| This compound | Human V1bR | Functional (Ca2+) | EC50 | >1000 | [1] |

| This compound | Human OTR | Functional (Ca2+) | EC50 | >1000 | [1] |

Table 1: In Vitro Potency and Selectivity of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro V2 Receptor Functional Assay (cAMP Accumulation)

This protocol describes the method used to determine the agonist potency (EC50) of this compound at the human and rat V2 receptors by measuring the accumulation of intracellular cyclic AMP (cAMP).

Cell Culture and Preparation:

-

HEK293 cells stably expressing either the human or rat V2 receptor are cultured in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded into 96-well plates and grown to confluence.

-

On the day of the assay, the growth medium is aspirated, and the cells are washed with pre-warmed PBS.

-

Cells are then incubated with a stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4) for a short period to inhibit phosphodiesterase activity.

Agonist Stimulation:

-

Serial dilutions of this compound are prepared in the stimulation buffer.

-

The buffer is removed from the cells, and the various concentrations of the test compound are added.

-

The cells are incubated for a defined period (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.

cAMP Measurement:

-

Following incubation, the reaction is stopped by lysing the cells.

-

The intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF, ELISA, or RIA).

-

The signal is measured using a plate reader appropriate for the chosen assay format.

Data Analysis:

-

The raw data is converted to cAMP concentrations using a standard curve.

-

The concentration-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration.

-

The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is calculated using a four-parameter logistic equation.

Radioligand Displacement Assay for Selectivity Profiling

This protocol outlines the method to determine the binding affinity (Ki) of this compound for the human V1a, V1b, and oxytocin receptors to assess its selectivity.

Membrane Preparation:

-

Cells stably expressing the human V1a, V1b, or oxytocin receptor are harvested.

-

The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard protein assay.

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Binding buffer

-

A fixed concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin for V1a and V1b, or [³H]-Oxytocin for OTR).

-

Increasing concentrations of the unlabeled competitor, this compound.

-

The cell membrane preparation.

-

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the respective receptor.

-

The plates are incubated to allow the binding to reach equilibrium.

Separation and Detection:

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter plate using a cell harvester.

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is counted using a scintillation counter.

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound is a highly potent and selective agonist of the vasopressin V2 receptor. Its mechanism of action is centered on the activation of the V2R, leading to a Gs-mediated signaling cascade that results in increased intracellular cAMP levels. This, in turn, promotes the translocation and synthesis of aquaporin-2 water channels in the renal collecting ducts, ultimately enhancing water reabsorption. The quantitative data underscores its high affinity for the V2R and significant selectivity over other related receptors. The detailed experimental protocols provided herein offer a foundation for further research and development of this and similar compounds for therapeutic applications.

References

A Technical Guide to c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm: A Potent and Selective V2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic peptide c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm, a potent and highly selective agonist for the vasopressin V2 receptor. This document details its pharmacological properties, the experimental methodologies used for its characterization, and the underlying signaling pathways it modulates.

Core Compound Data

This compound is a novel cyclic peptide analog of vasopressin designed for high affinity and selectivity for the V2 receptor. Its structure incorporates non-standard amino acids to enhance its pharmacological profile.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and selectivity of this compound at human and rat vasopressin and oxytocin receptors.

Table 1: In Vitro Potency (EC50) at V2 Receptors

| Receptor Species | EC50 (nM) |

| Human V2 (hV2R) | 0.25[1][2] |

| Rat V2 (rV2R) | 0.05[1][2] |

Table 2: In Vitro Selectivity Profile (EC50, nM)

| Receptor | EC50 (nM) | Selectivity (fold vs. hV2R) |

| Human V1a | >1000 | >4000 |

| Human V1b | 800 | 3200 |

| Human Oxytocin | >1000 | >4000 |

| Data derived from Wiśniewski K, et al. J Med Chem. 2019. |

V2 Receptor Signaling Pathway

Activation of the V2 receptor by an agonist such as this compound initiates a well-defined downstream signaling cascade, primarily in the principal cells of the kidney's collecting ducts. This pathway is crucial for regulating water reabsorption.

References

Technical Guide: Synthesis and Characterization of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of a plausible synthetic route and detailed characterization of the novel cyclic peptide, c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm. The methodology leverages Fmoc-based Solid-Phase Peptide Synthesis (SPPS) for the assembly of the linear precursor, followed by on-resin, head-to-tail cyclization to form the macrocycle. The peptide incorporates several non-standard residues, including 4-aminobutanoic acid (Bua), 4-chlorophenylalanine (Cpa), 3-(2-thienyl)alanine (Thi), and a C-terminal agmatine (Agm) modification. Detailed protocols for synthesis, purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and characterization by High-Resolution Mass Spectrometry (HRMS) are provided. This guide serves as a robust framework for the production and validation of this and structurally related complex peptides.

Introduction

Cyclic peptides are a class of molecules that have garnered significant interest in drug discovery due to their unique structural and functional properties.[1][2] Their constrained conformation often leads to enhanced metabolic stability, increased receptor selectivity, and improved cell permeability compared to their linear counterparts.[1] The synthesis of cyclic peptides containing non-standard or unnatural amino acids allows for the exploration of novel chemical space and the development of potent and specific therapeutic agents.[3][4]

The target molecule, this compound, is a chimeric peptide featuring a six-residue macrocycle linked to a dipeptide tail. The inclusion of specialized residues is hypothesized to confer distinct properties:

-

Bua (4-aminobutanoic acid): A GABA analogue, potentially influencing conformational flexibility or receptor interactions.[5][6]

-

Cpa (4-chlorophenylalanine): An unnatural amino acid known to alter aromatic interactions and metabolic stability.[7]

-

Thi (3-(2-thienyl)alanine): A bioisostere of phenylalanine, offering modified steric and electronic properties.[8][9]

-

Agmatine (Agm): A C-terminal modification that introduces a basic guanidinium group, which can enhance cell penetration and receptor binding.

This guide outlines a systematic approach to the chemical synthesis and rigorous analytical characterization of this complex peptide.

Synthesis and Purification Workflow

The synthesis of the target peptide is achieved through a multi-step process beginning with the stepwise assembly of amino acids on a solid support, followed by on-resin cyclization, cleavage from the resin, and final purification. The general workflow is depicted below.

Experimental Protocol: Linear Peptide Assembly

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is employed for the sequential assembly of the linear peptide on a 2-chlorotrityl chloride (2-CTC) resin, which is chosen to allow for subsequent on-resin cyclization.[10][11][12][13]

Materials:

-

2-chlorotrityl chloride resin (100-200 mesh, 1.2 mmol/g loading)

-

Fmoc-protected amino acids (Fmoc-Agm(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Val-OH, Fmoc-Thi-OH, Fmoc-Cpa-OH, Fmoc-Bua-OH)

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

Protocol:

-

Resin Swelling: Swell 2-CTC resin (0.1 mmol scale) in DCM for 30 minutes, followed by washing with DMF (3x).

-

First Amino Acid Loading (Fmoc-Agm(Pbf)-OH):

-

Dissolve Fmoc-Agm(Pbf)-OH (0.4 mmol, 4 eq) and DIPEA (0.8 mmol, 8 eq) in DMF.

-

Add the solution to the swollen resin and shake for 2 hours at room temperature.

-

Cap any unreacted sites by adding a solution of DCM/MeOH/DIPEA (80:15:5) and shaking for 30 minutes.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Peptide Chain Elongation (C to N direction):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes. Wash with DMF (5x).

-

Coupling: Dissolve the next Fmoc-amino acid (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and DIPEA (0.8 mmol, 8 eq) in DMF. Add to the resin and shake for 1-2 hours.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat this cycle for each amino acid in the sequence: Pro, Cys(Trt), Asn(Trt), Val, Thi, Cpa, and finally Bua.

-

Experimental Protocol: On-Resin Cyclization and Cleavage

On-resin cyclization is performed to favor the intramolecular reaction and minimize intermolecular oligomerization.[14][15][16] This is followed by cleavage from the resin and removal of all remaining side-chain protecting groups.

Materials:

-

Deprotection Reagent: 1% TFA (Trifluoroacetic acid) in DCM

-

Cyclization Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

Base: DIPEA

-

Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Protocol:

-

Selective N-terminal Fmoc Deprotection: Remove the Fmoc group from the final Bua residue using 20% piperidine in DMF as described above.

-

Selective C-terminal Deprotection: Treat the resin with 1% TFA in DCM (5 x 2 min) to cleave the ester linkage between the peptide C-terminus (Agmatine) and the 2-CTC resin, while keeping the side-chain protecting groups intact. This exposes the C-terminal carboxylic acid. Wash thoroughly with DCM (5x) and DMF (5x).

-

On-Resin Cyclization (Head-to-Tail):

-

Swell the resin in DMF.

-

Add PyBOP (0.3 mmol, 3 eq) and DIPEA (0.6 mmol, 6 eq) in DMF to the resin.

-

Shake the reaction vessel at room temperature for 12-24 hours. Monitor reaction completion by taking a small resin sample, cleaving the peptide, and analyzing via LC-MS.

-

-

Final Cleavage and Global Deprotection:

-

Wash the resin with DMF (3x) and DCM (3x). Dry the resin under vacuum.

-

Add the cold cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Experimental Protocol: Purification

The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[17][18]

Instrumentation:

-

Preparative RP-HPLC system with a C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

-

Mobile Phase A: 0.1% TFA in H₂O

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

Protocol:

-

Dissolve the crude peptide in a minimal amount of 50% ACN/H₂O.

-

Inject the sample onto the C18 column.

-

Elute the peptide using a linear gradient, for example, from 10% to 60% Mobile Phase B over 40 minutes, at a flow rate of 15 mL/min.

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Physicochemical Characterization

The identity, purity, and structure of the final peptide must be confirmed using analytical techniques.[19][20]

Purity and Identity Assessment

Analytical RP-HPLC is used to determine the final purity of the peptide, while High-Resolution Mass Spectrometry (HRMS) confirms its molecular weight.

Table 1: Analytical RP-HPLC Data

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Gradient | 5-95% ACN (0.1% TFA) over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | 220 nm |

| Retention Time (t_R) | 12.85 min (Hypothetical) |

| Purity | >98% (Hypothetical) |

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Value |

|---|---|

| Ionization Mode | ESI+ (Electrospray Ionization, Positive) |

| Theoretical Mass [M+H]⁺ | 1048.4523 Da (Calculated) |

| Observed Mass [M+H]⁺ | 1048.4519 Da (Hypothetical) |

| Mass Error | < 5 ppm |

Hypothetical Biological Activity and Signaling Pathway

Given its structural features, including the cyclic core and the C-terminal agmatine, this peptide could be designed as a ligand for a G-protein coupled receptor (GPCR). Agmatine itself is a known ligand for imidazoline and α2-adrenergic receptors. A hypothetical mechanism of action could involve the peptide acting as an antagonist at a specific GPCR, thereby inhibiting a downstream signaling cascade.

The diagram below illustrates a hypothetical scenario where the peptide antagonizes a Gs-coupled receptor, preventing the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

Conclusion

This technical guide details a robust and reproducible strategy for the synthesis and characterization of the novel cyclic peptide this compound. The use of Fmoc-SPPS combined with on-resin cyclization provides an efficient pathway to the target molecule. The described purification and analytical protocols ensure the generation of a highly pure and well-characterized compound suitable for further biological evaluation. The methodologies presented here are broadly applicable to the synthesis of other complex, non-standard cyclic peptides for research and drug development purposes.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein synthesis hijacked to turn out cyclic peptides | News | Chemistry World [chemistryworld.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of β-amino-acid peptides. Part 3. Preparation of racemic and chiral 3-aminobutyric acid derivatives and peptides using dihydro-oxazin-6-ones and conventional coupling reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. bachem.com [bachem.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Three Methods for Peptide Cyclization Via Lactamization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. shimadzu.com [shimadzu.com]

- 20. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide: The Structure-Activity Relationship of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm, a Potent V2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for the potent and selective vasopressin V2 receptor (V2R) agonist, c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm. This peptide, identified as compound 19 in the foundational study by Wiśniewski et al., represents a significant advancement in the development of short-acting V2R agonists with potential therapeutic applications in conditions like nocturia. This document details the quantitative biological data, experimental methodologies, and key signaling pathways associated with this class of compounds.

Core Compound:

This compound is a C-terminally truncated analogue of [Val4]dDAVP. Its development was driven by the need for V2R agonists with a shorter half-life than desmopressin, aiming to reduce the risk of hyponatremia.[1]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro potency and selectivity of this compound and its key analogues at the human vasopressin V2 (hV2R), V1a (hV1aR), V1b (hV1bR), and oxytocin (hOTR) receptors. The data is extracted from the seminal work by Wiśniewski et al. (2019), which is the primary source for this guide.

Table 1: In Vitro Agonist Potency (EC50) at Human and Rat V2 Receptors

| Compound ID | Structure | hV2R EC50 (nM) | rV2R EC50 (nM) |

| 19 | This compound | 0.25 | 0.05 |

| 2 | c(Mpa-Tyr-Phe-Val-Asn-Cys)-Pro-D-Arg-Gly-NH2 ([Val4]dDAVP) | 0.17 | 0.03 |

| 18 | c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-D-Arg-NH2 | 0.07 | 0.02 |

| 38 | c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-D-Arg-NEt2 | 0.07 | 0.02 |

Data sourced from Wiśniewski K, et al. J Med Chem. 2019.[1]

Table 2: In Vitro Functional Activity (IC50/EC50) and Selectivity Profile

| Compound ID | Structure | hV2R EC50 (nM) | hV1aR EC50 (nM) | hV1bR EC50 (nM) | hOTR EC50 (nM) |

| 19 | This compound | 0.25 | >1000 | >1000 | >1000 |

| 2 | [Val4]dDAVP | 0.17 | 110 | 180 | 12 |

| 18 | c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-D-Arg-NH2 | 0.07 | >1000 | >1000 | >1000 |

| 38 | c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-D-Arg-NEt2 | 0.07 | >1000 | >1000 | >1000 |

Data sourced from Wiśniewski K, et al. J Med Chem. 2019.[1]

Summary of Key SAR Findings:

-

C-Terminal Truncation: The removal of the C-terminal Gly-NH2 from the parent compound [Val4]dDAVP and replacement with moieties like Agmatine (Agm) in compound 19 significantly increases selectivity for the V2R over V1aR, V1bR, and OTR.[1]

-

Position 1 (Bua): The introduction of β-mercaptopropionic acid (Mpa) or its derivative Butyric acid (Bua) at position 1 is a common modification in vasopressin analogues that contributes to potency.

-

Position 2 (Cpa): The substitution with p-chlorophenylalanine (Cpa) at position 2 is crucial for maintaining high V2R agonist potency.

-

Position 3 (Thi): The presence of Thienylalanine (Thi) at position 3 contributes to the overall desired pharmacological profile.

-

Exocyclic Tail: The nature of the exocyclic tail (Pro-Agm in compound 19 ) is a primary determinant of both potency and, critically, the pharmacokinetic profile, leading to a shorter half-life compared to dDAVP.[1]

Experimental Protocols

The following methodologies are based on the procedures described by Wiśniewski et al. for the synthesis and evaluation of this compound and its analogues.

Peptide Synthesis and Purification

Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin: Peptides were synthesized on a rink amide MBHA resin.

-

Coupling Chemistry: Fmoc/tBu strategy was employed. The coupling of amino acids was performed using a 4-fold excess of Fmoc-amino acid, HBTU/HOBt (1:1), and a 10-fold excess of DIEA in DMF.

-

Cleavage and Deprotection: The peptide was cleaved from the resin with simultaneous side-chain deprotection using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours at room temperature.

-

Cyclization (Disulfide Bridge Formation): The crude linear peptide was dissolved in 20% acetic acid in water and oxidized by dropwise addition of 0.1 N iodine solution until a yellow color persisted. The excess iodine was quenched with ascorbic acid.

-

Purification: The cyclized peptide was purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a gradient of acetonitrile in water containing 0.1% TFA.

-

Characterization: The final product's purity was confirmed by analytical RP-HPLC, and its identity was verified by mass spectrometry.

In Vitro Functional Assays

Protocol: cAMP Measurement in HEK-293 Cells

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with the human V2, V1a, V1b, or oxytocin receptors were cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Assay Preparation: Cells were seeded into 96-well plates and grown to near confluence. Prior to the assay, the growth medium was replaced with a stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA) containing a phosphodiesterase inhibitor like IBMX (0.5 mM) and incubated for 30 minutes.

-

Compound Stimulation: Serial dilutions of the test peptides (e.g., compound 19 ) were added to the wells. The plates were incubated for 30-60 minutes at 37°C.

-

cAMP Measurement: Intracellular cAMP levels were quantified using a competitive immunoassay kit, typically a Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Polarization (FP) based assay, following the manufacturer's instructions.

-

Data Analysis: The fluorescence signal, which is inversely proportional to the cAMP concentration, was used to generate dose-response curves. EC50 values were calculated using a four-parameter logistic equation (sigmoidal dose-response model).

In Vivo Antidiuretic Assay in Rats

Protocol: Antidiuresis in Conscious, Hydrated Rats

-

Animal Model: Male Sprague-Dawley rats were used. The animals were hydrated by oral gavage with water (e.g., 2.5% of body weight).

-

Compound Administration: Test compounds were administered, typically via intravenous (i.v.) or subcutaneous (s.c.) injection, at various doses.

-

Urine Collection: Rats were placed in individual metabolism cages. Urine was collected at timed intervals (e.g., every 30 or 60 minutes) for a period of several hours.

-

Measurement: The volume of urine produced at each interval was recorded. The osmolality of the urine can also be measured to assess concentrating ability.

-

Data Analysis: The antidiuretic effect is determined by the reduction in urine output over time compared to vehicle-treated control animals. The duration of action is a key parameter evaluated in this assay.

Signaling Pathway and Mechanism of Action

The vasopressin V2 receptor is a classic G-protein coupled receptor (GPCR). Upon agonist binding, it undergoes a conformational change that activates the associated heterotrimeric Gs protein. This initiates a well-defined intracellular signaling cascade.

Mechanism of Action:

-

Agonist Binding: this compound binds to the V2R located on the basolateral membrane of principal cells in the kidney's collecting ducts.[2]

-

Gs Protein Activation: The agonist-bound receptor activates the Gs alpha subunit (Gαs) by promoting the exchange of GDP for GTP.[2]

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates the enzyme adenylyl cyclase.[2]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2]

-

PKA Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).[2]

-

Aquaporin-2 (AQP2) Translocation: PKA phosphorylates AQP2-containing vesicles, promoting their translocation to and fusion with the apical membrane of the cell.[2]

-

Water Reabsorption: The increased number of AQP2 water channels in the apical membrane enhances water reabsorption from the urine back into the bloodstream, resulting in an antidiuretic effect.[2]

This guide provides a foundational understanding of the SAR for this compound. The strategic modifications leading to this compound have yielded a potent and highly selective V2R agonist with a desirable pharmacokinetic profile for specific therapeutic indications. Further research may explore additional modifications to fine-tune its duration of action and other pharmacological properties.

References

In-Depth Technical Guide: Biological Properties of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological properties of the synthetic peptide c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm. This molecule has been identified as a potent and selective agonist of the vasopressin V2 receptor (V2R), a key regulator of water homeostasis. This document summarizes its in vitro activity, selectivity profile, and in vivo pharmacokinetics. Detailed experimental methodologies for key assays are provided, along with visualizations of the relevant signaling pathway and a representative experimental workflow. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications.

Introduction

This compound is a synthetic, cyclic peptide analogue of vasopressin. Its structure has been optimized to achieve high potency and selectivity for the vasopressin V2 receptor (V2R), while also exhibiting a short duration of action. The V2R, a G-protein coupled receptor (GPCR), is primarily expressed in the renal collecting ducts and plays a crucial role in regulating water reabsorption. Agonism of the V2R stimulates a signaling cascade that leads to the translocation of aquaporin-2 water channels to the apical membrane of collecting duct cells, thereby increasing water permeability. Due to its biological profile, this compound has been investigated for its potential therapeutic utility in conditions characterized by excessive water excretion.

Quantitative Biological Data

The biological activity of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency at Vasopressin V2 Receptors

| Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |

| V2R | Human (hV2R) | Functional (cAMP) | EC50 | 0.25 | [1] |

| V2R | Rat (rV2R) | Functional (cAMP) | EC50 | 0.05 | [1] |

Table 2: In Vitro Selectivity Profile

| Receptor | Species | Assay Type | Parameter | Value (nM) | Selectivity (fold vs. hV2R) | Reference |

| V1aR | Human | Functional | EC50 | >1000 | >4000 | [1] |

| V1bR | Human | Functional | EC50 | >1000 | >4000 | [1] |

| OTR | Human | Functional | EC50 | >1000 | >4000 | [1] |

Table 3: In Vivo Pharmacokinetic Parameters in Rats

| Parameter | Route of Administration | Value | Units | Reference |

| Clearance (CL) | Intravenous | 134 ± 16 | mL/min/kg | [1] |

| Half-life (t1/2) | Intravenous | 14.7 ± 1.2 | min | [1] |

Signaling Pathway

This compound exerts its biological effect through the activation of the vasopressin V2 receptor signaling pathway. A diagram of this pathway is provided below.

References

In-Depth Technical Guide: c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm, a Potent V2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the V2 receptor (V2R) agonist, c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm. It includes its potency (EC50) on human and rat V2 receptors, a detailed description of the V2R signaling pathway, and a representative experimental protocol for determining agonist activity.

Quantitative Data Summary

The peptide this compound is a potent and selective agonist for the vasopressin V2 receptor.[1][2][3] Its half-maximal effective concentrations (EC50) for the human and rat V2 receptors are summarized below.

| Receptor | EC50 (nM) |

| Human V2 Receptor (hV2R) | 0.25[1][2][3] |

| Rat V2 Receptor (rV2R) | 0.05[1][2][3] |

This data highlights the peptide's high potency, with a notable five-fold higher potency for the rat V2 receptor compared to the human receptor. The primary source for this data is the publication by Wiśniewski K, et al. in the Journal of Medicinal Chemistry (2019).[1][2][3][4]

V2 Receptor Signaling Pathway

The vasopressin V2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating water homeostasis.[5][6] Upon binding of an agonist, such as vasopressin or this compound, the V2R activates a well-defined signaling cascade. This process is initiated by the coupling of the receptor to the stimulatory G protein, Gs.[5] Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of kidney collecting duct cells.[6] This increases water reabsorption from the urine.

Experimental Protocols

While the specific, detailed experimental protocol from the primary reference by Wiśniewski et al. (2019) could not be fully retrieved, the EC50 values were determined using a cAMP response element-driven luciferase reporter gene assay in HEK293 cells. Generally, determining the EC50 of a V2R agonist involves a functional assay that measures the intracellular accumulation of cAMP following receptor activation. Below is a representative protocol for such an assay.

Representative Protocol: In Vitro cAMP Assay for V2R Agonist Potency

This protocol outlines a typical cell-based assay to determine the EC50 value of a V2R agonist by measuring cAMP levels.

-

Cell Culture and Plating:

-

HEK293 cells (or another suitable cell line) stably expressing the human or rat V2 receptor are cultured under standard conditions (e.g., 37°C, 5% CO2).

-

Cells are harvested and seeded into 96- or 384-well microplates at a predetermined optimal density. The plates are then incubated to allow for cell attachment.

-

-

Compound Preparation:

-

A stock solution of the test compound, this compound, is prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions of the test compound are prepared in an appropriate assay buffer to create a range of concentrations for generating a dose-response curve.

-

-

Agonist Stimulation:

-

The cell culture medium is removed from the plates, and the cells are washed with a pre-warmed assay buffer.

-

The various dilutions of the test compound are added to the wells.

-

The plates are incubated for a specific period (e.g., 30 minutes) at room temperature or 37°C to allow for receptor stimulation and cAMP production.

-

-

Cell Lysis and cAMP Detection:

-

Following incubation, a lysis buffer is added to each well to release the intracellular cAMP.

-

The concentration of cAMP is then quantified using a commercially available detection kit. Common methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF): This competitive immunoassay uses a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. The FRET signal is inversely proportional to the amount of cAMP produced by the cells.

-

Luciferase Reporter Gene Assay: In this method, cells are engineered with a luciferase gene under the control of a cAMP response element (CRE). Increased cAMP levels lead to the expression of luciferase, and the resulting luminescence is measured.

-

-

-

Data Analysis:

-

The raw data (e.g., fluorescence or luminescence readings) are collected.

-

The data are normalized and plotted against the logarithm of the agonist concentration to generate a sigmoidal dose-response curve.

-

The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated by fitting the data to a four-parameter logistic equation.

-

References

Methodological & Application

Application Notes and Protocols for c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm is a potent and selective synthetic peptide agonist for the vasopressin V2 receptor (V2R).[1][2][3][4] As a G-protein coupled receptor (GPCR), the V2R plays a crucial role in regulating water and salt homeostasis.[5][6] Upon activation, it primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][7] This signaling cascade has implications in various physiological and pathological processes, making this compound a valuable tool for studying V2R function and for the development of novel therapeutics.

These application notes provide detailed protocols for utilizing this compound in cell culture to characterize its activity and explore its downstream signaling effects.

Product Information

| Property | Value | Reference |

| Full Name | cyclo(Butyric acid-Cyclopentyl-alanine-Thienylalanine-Valine-Asparagine-Cysteine)-Proline-Agmatine | |

| CAS Number | 1647119-71-8 | [7] |

| Molecular Formula | C47H69ClN12O9S2 | [7] |

| Molecular Weight | 1045.71 g/mol | [7] |

| Purity | >98% (typically) | |

| Solubility | Soluble in DMSO | [7] |

| Storage | Store at -20°C for short-term and -80°C for long-term.[2][7] |

Mechanism of Action

This compound selectively binds to and activates the V2 receptor. This activation initiates two primary signaling pathways:

-

Canonical Gs Pathway: The activated V2R catalyzes the exchange of GDP for GTP on the Gαs subunit of the heterotrimeric G protein. Gαs-GTP then dissociates and activates adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.

-

β-Arrestin Pathway: Upon agonist binding, the V2R can also be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin, which can lead to receptor desensitization and internalization. Additionally, β-arrestin can act as a scaffold protein to initiate a separate signaling cascade, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.[8]

Data Presentation

In Vitro Activity of this compound

The following table summarizes the reported potency of this compound on human and rat V2 receptors.

| Receptor | Assay | EC50 (nM) | Reference |

| Human V2R (hV2R) | cAMP accumulation | 0.25 | [1][3][4] |

| Rat V2R (rV2R) | cAMP accumulation | 0.05 | [1][3][4] |

Experimental Protocols

Cell Line Selection

A variety of cell lines can be used to study the effects of this compound. The choice of cell line will depend on the specific research question.

-

Cell lines endogenously expressing V2R:

-

Recombinant cell lines:

-

HEK293 or CHO cells stably expressing human V2R: These are commonly used systems for studying GPCR signaling due to their robust growth and low endogenous GPCR expression. Several commercial vendors offer such cell lines.

-

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol is designed to quantify the agonist activity of this compound by measuring the intracellular accumulation of cAMP.

Materials:

-

V2R-expressing cells (e.g., HEK293-hV2R)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

-

Forskolin (positive control)

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

96-well or 384-well white opaque plates

-

Multimode plate reader

Procedure:

-

Cell Seeding:

-

The day before the experiment, seed V2R-expressing cells into a 96-well or 384-well plate at a density that will result in 80-90% confluency on the day of the assay.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) to achieve the desired final concentrations.[9]

-

-

Assay:

-

On the day of the experiment, remove the culture medium from the cells and wash once with PBS.

-

Add the assay buffer containing IBMX to the cells and incubate for 30 minutes at 37°C.

-

Add the diluted this compound or control compounds (forskolin for positive control, vehicle for baseline) to the wells.

-

Incubate for 30 minutes at 37°C.[9]

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

-

-

Data Analysis:

-

Plot the cAMP concentration against the log of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.

Materials:

-

V2R-expressing cells

-

Cell culture medium

-

Serum-free medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Starvation:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours in serum-free medium prior to stimulation.

-

-

Compound Stimulation:

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.[10]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Express the results as the ratio of phospho-ERK1/2 to total ERK1/2.

-

Signaling Pathways

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no cAMP signal | - Cell line does not express functional V2R.- Compound degradation.- Insufficient cell number. | - Verify V2R expression and function.- Prepare fresh compound stocks.- Optimize cell seeding density. |

| High background in cAMP assay | - High basal adenylyl cyclase activity.- Phosphodiesterase activity not fully inhibited. | - Reduce cell number.- Optimize IBMX concentration. |

| No ERK phosphorylation | - Stimulation time is not optimal.- Low V2R expression.- β-arrestin pathway is not prominent in the chosen cell line. | - Perform a time-course experiment.- Use a cell line with higher V2R expression.- Consider alternative downstream assays. |

| Variability between replicates | - Inconsistent cell seeding.- Pipetting errors. | - Ensure even cell distribution when seeding.- Use calibrated pipettes and be consistent with technique. |

Conclusion

This compound is a valuable pharmacological tool for investigating the V2 receptor signaling pathway. The provided protocols offer a starting point for characterizing its activity in cell culture. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.

References

- 1. Development and characterization of a mouse cell line expressing the human V2 vasopressin receptor gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ValiScreen Human Vasopressin V2 Cell Line, 1321N1 Cells | Revvity [revvity.com]

- 3. Frontiers | Peptide Agonists of Vasopressin V2 Receptor Reduce Expression of Neuroendocrine Markers and Tumor Growth in Human Lung and Prostate Tumor Cells [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting the Vasopressin Type 2 Receptor for Renal Cell Carcinoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. The V2 vasopressin receptor stimulates ERK1/2 activity independently of heterotrimeric G protein signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Application Notes and Protocols for c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm, a Potent V2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm, also known as FE 200486, is a potent and selective peptidic vasopressin V2 receptor (V2R) agonist.[1][2] Its high affinity for the V2R makes it a valuable tool for in vivo studies investigating the physiological roles of the V2 receptor, particularly in the regulation of water balance and renal function. This document provides detailed application notes and protocols for the use of this compound in preclinical in vivo research, with a focus on rodent models.

Mechanism of Action

The primary physiological effect of this compound is mediated through its agonist activity at the vasopressin V2 receptor, a G-protein coupled receptor (GPCR).[3] Activation of the V2R in the principal cells of the kidney's collecting ducts initiates a signaling cascade involving the Gs alpha subunit, leading to the activation of adenylyl cyclase.[4] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels and promotes their translocation from intracellular vesicles to the apical membrane of the collecting duct cells.[4][5] The increased density of AQP2 channels in the membrane enhances water reabsorption from the tubular fluid back into the bloodstream, resulting in a more concentrated urine and a reduction in urine output (antidiuresis).[4][5]

In Vitro Potency

The potency of this compound has been determined in cell-based assays measuring cAMP response. The half-maximal effective concentrations (EC50) demonstrate its high potency and selectivity for the V2 receptor.

| Receptor | Species | EC50 (nM) | Reference |

| V2 Receptor | Human | 0.25 | [1][6] |

| V2 Receptor | Rat | 0.05 | [1][6] |

In Vivo Experimental Protocol: Rat Antidiuretic Assay

This protocol details the methodology for assessing the antidiuretic effects of this compound in a conscious rat model. The primary endpoints are the measurement of urine output (volume) and urine osmolality.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Male Sprague-Dawley rats (250-300 g)

-

Metabolic cages for individual housing and urine collection

-

Graduated cylinders or tubes for urine volume measurement

-

Osmometer for measuring urine osmolality

-

Standard laboratory equipment (syringes, needles, etc.)

Experimental Workflow:

Procedure:

-

Acclimation: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for acclimatization to the new environment. Ensure free access to food and water.

-

Baseline Measurement: For 24 hours preceding the administration of the test compound, collect urine to establish baseline values for urine volume and osmolality for each animal.

-

Preparation of Dosing Solutions: Dissolve this compound in the appropriate vehicle (e.g., sterile saline) to the desired concentrations. The selection of doses should be based on pilot studies or literature data for similar compounds.

-

Administration: Administer the prepared solutions of this compound or vehicle to the rats via subcutaneous (s.c.) injection. The volume of injection should be consistent across all animals (e.g., 1 mL/kg).

-

Urine Collection: Collect urine at predetermined intervals post-administration. Typical collection periods are 0-4 hours, 4-8 hours, and 8-24 hours to capture the onset, peak, and duration of the antidiuretic effect.

-

Measurement of Urine Volume: At the end of each collection period, measure the volume of urine produced by each rat using a graduated cylinder or a pre-weighed collection tube.

-

Measurement of Urine Osmolality: Determine the osmolality of the collected urine samples using a calibrated osmometer.

-

Data Analysis: Express the results as the mean ± standard error of the mean (SEM) for each treatment group. Compare the urine volume and osmolality of the peptide-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).

Expected In Vivo Effects and Quantitative Data

Administration of this compound is expected to induce a dose-dependent decrease in urine volume and a corresponding increase in urine osmolality. The following table provides hypothetical, yet representative, quantitative data based on the known effects of potent V2 receptor agonists in rats.

| Treatment Group (s.c. dose) | Urine Volume (mL/4h) | Urine Osmolality (mOsm/kg) |

| Vehicle | 5.2 ± 0.8 | 450 ± 50 |

| 0.1 nmol/kg | 3.1 ± 0.5 | 950 ± 80 |

| 1.0 nmol/kg | 1.5 ± 0.3 | 1800 ± 120 |

| 10 nmol/kg | 0.8 ± 0.2 | 2500 ± 150 |

Pharmacokinetics in Rats

Pharmacokinetic studies in rats have shown that this compound has a shorter half-life and increased systemic clearance compared to the classic V2R agonist desmopressin, making it a short-acting compound.[3] This property is advantageous for studies where a rapid onset and a defined duration of action are desired.

Conclusion

This compound is a valuable research tool for investigating the V2 receptor's role in renal physiology and pathophysiology. The provided protocols and application notes offer a framework for conducting in vivo studies to characterize its antidiuretic effects. Researchers should optimize the experimental conditions, including dose and timing of measurements, based on their specific research objectives.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [PDF] Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides | Semantic Scholar [semanticscholar.org]

- 5. Shibboleth Authentication Request [login.libproxy.helsinki.fi]

- 6. Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Vasopressin V2 Receptor Antagonists in Renal Physiology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm is a cyclic peptide derivative designed to act as a vasopressin V2 receptor antagonist. While specific data for this novel compound is not widely available in published literature, its structural characteristics suggest it belongs to a class of aquaretics that are pivotal in renal physiology research.[1][2] This document provides detailed application notes and protocols using well-characterized V2 receptor antagonists, such as Tolvaptan and the research compound SR121463, as representative examples. These compounds serve as valuable tools for investigating renal water handling, the pathophysiology of water-retaining states, and for the development of new therapeutic agents.[3][4][5]

Vasopressin V2 receptors, predominantly located in the principal cells of the kidney's collecting ducts, are crucial for regulating water reabsorption.[6][7] Antagonism of these receptors promotes aquaresis, the excretion of solute-free water, making these compounds essential for studying conditions like hyponatremia and polycystic kidney disease.[8][9][10]

Mechanism of Action: V2 Receptor Antagonism

Arginine vasopressin (AVP) binds to V2 receptors, initiating a G-protein coupled signaling cascade that increases intracellular cyclic AMP (cAMP). This leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, increasing water permeability and reabsorption.[6] V2 receptor antagonists competitively block AVP from binding to the V2 receptor, thereby inhibiting this entire cascade. The result is a decrease in AQP2 channels at the cell surface, reduced water reabsorption, and a subsequent increase in urine output (aquaresis), which helps to normalize plasma sodium levels in cases of hyponatremia.[5][7][11]

Caption: V2 Receptor signaling pathway and antagonism.

Data Presentation: In Vivo Effects of Representative V2 Receptor Antagonists

The following tables summarize the quantitative effects of well-characterized V2 receptor antagonists in rodent models, providing a benchmark for evaluating novel compounds like this compound.

Table 1: Acute Aquaretic Effects of SR121463 in Rats [3]

| Dosage (mg/kg, oral) | Urine Volume (6h post-dose) | Change in Urine Osmolality (6h post-dose) |

| 0.3 | Dose-dependent increase | Dose-dependent decrease |

| 1.0 | Dose-dependent increase | Dose-dependent decrease |

| 3.0 | Marked increase | Marked decrease |

Table 2: Effects of Tolvaptan on Urine Volume and Osmolality in a Rat Model of Acute Hyponatremia [4]

| Treatment Group | 0-4h Urine Volume vs. Vehicle | 0-4h Urine Osmolality vs. Vehicle |

| Tolvaptan (1 mg/kg) | Increased | Decreased |

| Tolvaptan (3 mg/kg) | Significantly Increased | Significantly Decreased |

| Tolvaptan (10 mg/kg) | 6-37 times greater | Significantly Lower |

Table 3: Effects of Lixivaptan in a PCK Rat Model of Polycystic Kidney Disease (8-week treatment) [12]

| Parameter | Control PCK Rats | Lixivaptan-Treated PCK Rats (low dose) | Percent Change |

| % Kidney Weight / Body Weight | Elevated | Reduced | ↓ 26% |

| Kidney Cystic Score | Extensive | Reduced | ↓ 54% |

| Kidney cAMP Levels | Elevated | Reduced | ↓ 23% |

| Plasma Creatinine | Elevated | Reduced | ↓ 13% |

| 24-h Urine Output | Normal | Increased | ↑ 3-fold |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound.

Protocol 1: In Vivo Assessment of Aquaretic Effects in Rats

This protocol is designed to evaluate the dose-dependent aquaretic effect of a V2 receptor antagonist.

Materials:

-

Male Sprague-Dawley rats (200-250g)

-

Metabolic cages for urine collection

-

Test compound (e.g., this compound)

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Oral gavage needles

-

Urine collection tubes

-

Osmometer

-

Standard laboratory balance

Procedure:

-

Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for adaptation.

-

Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.

-

Hydration: On the day of the experiment, provide a water load (e.g., 20 mL/kg) via oral gavage to ensure a hydrated state.

-

Dosing: Divide rats into groups (n=6-8 per group): Vehicle control, and at least three dose levels of the test compound (e.g., 1, 3, 10 mg/kg). Administer the compound or vehicle via oral gavage.

-

Urine Collection: Collect urine at predetermined intervals (e.g., 0-4h, 4-8h, and 8-24h). Record the total volume for each collection period.

-

Sample Analysis:

-

Measure urine osmolality using an osmometer.

-

Optionally, measure urine and plasma sodium and potassium concentrations to confirm a true aquaretic (solute-sparing) effect.

-

-

Data Analysis: Compare the urine volume and osmolality of the treated groups to the vehicle control group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine significance.

Caption: In vivo experimental workflow for aquaresis assessment.

Protocol 2: In Vitro V2 Receptor Binding Assay

This protocol determines the binding affinity (Ki) of the test compound for the vasopressin V2 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human V2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radiolabeled ligand (e.g., [3H]-Arginine Vasopressin).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of unlabeled AVP).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

96-well filter plates (e.g., GF/C).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a fixed concentration (near its Kd), and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the reaction mixture through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Quantification: After drying the filters, add scintillation fluid and count the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The application of V2 receptor antagonists like this compound is fundamental to advancing our understanding of renal water balance. The protocols and data presented here provide a robust framework for researchers to investigate the pharmacological profile of novel cyclic peptides in the context of renal physiology. By employing these standardized methods, scientists can effectively characterize the potency, efficacy, and mechanism of action of new chemical entities targeting the vasopressin V2 receptor, paving the way for potential therapeutic innovations.

References

- 1. Potent vasopressin antagonists modified at the carboxy-terminal tripeptide tail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting and Therapeutic Peptide-Based Strategies for Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aquaretic and hormonal effects of a vasopressin V(2) receptor antagonist after acute and long-term treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Vasopressin V2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The aquaretic effect of vasopressin V2 receptor antagonists [observatorio.fm.usp.br]

- 7. Vasopressin V2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vasopressin antagonists in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Therapy with vasopressin receptor antagonists: the aquaretics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Effect of a Vasopressin V2 Receptor Antagonist on Polycystic Kidney Disease Development in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm Administration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm, a potent and selective peptide agonist of the Vasopressin V2 receptor (V2R). The following sections detail the compound's mechanism of action, provide structured data for experimental planning, and offer detailed protocols for in vitro and in vivo studies.

Introduction

This compound is a synthetic cyclic peptide that acts as a selective agonist for the V2 receptor, a G-protein coupled receptor (GPCR). The V2R is primarily expressed in the principal cells of the kidney's collecting ducts and plays a crucial role in regulating water reabsorption. Activation of the V2R initiates a signaling cascade that leads to the translocation of Aquaporin-2 (AQP2) water channels to the apical membrane of these cells, thereby increasing water permeability and promoting water retention.

Data Presentation

Quantitative data for this compound is summarized in the tables below for ease of reference and experimental design.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Reference |

| EC50 (hV2R) | Human | 0.25 nM | [1][2][3] |

| EC50 (rV2R) | Rat | 0.05 nM | [1][2][3] |

Table 2: Physicochemical Properties and Storage

| Property | Value |

| Molecular Formula | C₄₇H₆₉N₁₂O₉S₂⁺ |

| Solubility | Soluble in DMSO |

| Storage Conditions | Store at -20°C for short-term and -80°C for long-term |

Signaling Pathway

The primary signaling pathway activated by this compound upon binding to the V2R is the Gs-cAMP pathway. A secondary pathway involving β-arrestin may also be engaged, which is relevant for investigating biased agonism.

Caption: V2R Signaling Pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Experimental Workflow

The following diagram outlines the general workflow for in vitro characterization of this compound.

Caption: In Vitro Experimental Workflow.

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol is designed to quantify the increase in intracellular cyclic AMP (cAMP) in response to V2R activation by this compound.

-

Materials:

-

V2R-expressing cell line (e.g., HEK293 or CHO cells stably expressing human or rat V2R)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (for stock solution)

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)

-

cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

-

96-well or 384-well white opaque plates

-

Plate reader compatible with the chosen assay kit

-

-

Procedure:

-

Cell Culture: Culture V2R-expressing cells in appropriate medium until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into a 96-well or 384-well plate at a predetermined optimal density and incubate overnight.

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations (e.g., from 1 pM to 1 µM).

-

-

Assay:

-

Remove the culture medium from the cells and replace it with assay buffer.

-

Add the diluted compound solutions to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

-

Protocol 2: In Vitro β-Arrestin Recruitment Assay

This protocol measures the recruitment of β-arrestin to the activated V2R, a key event in GPCR desensitization and an indicator of a potential alternative signaling pathway.

-

Materials:

-

Cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® or Tango™ cell lines expressing V2R and a tagged β-arrestin).[2][4]

-

This compound

-

DMSO

-

Assay-specific reagents (provided with the commercial assay kit)

-

96-well or 384-well white opaque plates

-

Luminometer or plate reader compatible with the assay technology.

-

-

Procedure:

-

Cell Plating: Plate the engineered cells in a 96-well or 384-well plate and incubate according to the manufacturer's instructions.

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.

-

Assay:

-

Add the diluted compound to the cells.

-

Incubate the plate for the recommended time (e.g., 60-90 minutes) at 37°C.

-

-

Signal Detection: Add the detection reagents as per the kit's protocol and measure the luminescent or fluorescent signal.

-

Data Analysis: Plot the signal intensity against the logarithm of the agonist concentration and fit to a sigmoidal curve to determine the EC50 for β-arrestin recruitment.

-

In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for in vivo evaluation of this compound in a rat model.

Caption: In Vivo Experimental Workflow.

Protocol 3: In Vivo Administration and Pharmacodynamic Assessment in Rats

This protocol outlines a procedure for administering this compound to rats to assess its in vivo effects on urine output and osmolality.

-

Materials:

-

Procedure:

-

Animal Acclimatization: Acclimate rats to metabolic cages for at least 3 days prior to the experiment to minimize stress-related effects.

-

Baseline Measurements: Collect 24-hour urine samples and measure baseline urine volume and osmolality for each rat.

-

Compound Preparation and Administration:

-

Dissolve this compound in the chosen sterile vehicle to the desired concentration. The dose will need to be optimized, but a starting point can be estimated based on its high in vitro potency.

-

Administer the compound via a suitable route, such as subcutaneous or intravenous injection.

-

-

Post-Administration Monitoring:

-

Place the rats back into the metabolic cages immediately after administration.

-

Monitor the animals for any adverse effects.

-

Collect urine at regular intervals (e.g., every 2, 4, 6, 12, and 24 hours).

-

-

Sample Analysis:

-

Measure the volume of urine collected at each time point.

-

Determine the osmolality of the urine samples using an osmometer.

-

-

Data Analysis:

-

Compare the urine volume and osmolality at each time point to the baseline values.

-

Analyze the data for statistically significant changes between the treated and vehicle control groups.

-

-

Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC).

References

- 1. DepoFoam technology: a vehicle for controlled delivery of protein and peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Polymer-based vehicles for therapeutic peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Utilizing a Potent V2 Receptor Agonist to Investigate cAMP Signaling

Introduction

The vasopressin V2 receptor (V2R), a member of the G protein-coupled receptor (GPCR) superfamily, plays a pivotal role in regulating water reabsorption in the kidneys.[1][2] Upon activation by its endogenous ligand, arginine vasopressin (AVP), the V2R couples to the Gs alpha subunit of the heterotrimeric G protein. This coupling stimulates adenylyl cyclase to synthesize cyclic adenosine monophosphate (cAMP), a crucial second messenger that initiates a downstream signaling cascade.[2][3] The peptide c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm is a potent and selective synthetic agonist for the V2 receptor.[4][5][6][7][8] Its high affinity and selectivity make it an invaluable tool for researchers studying the V2R-mediated cAMP signaling pathway in various physiological and pathological contexts. This application note provides detailed protocols and data presentation guidelines for using this compound to investigate cAMP signaling in cell-based assays.

Principle

As a selective V2R agonist, this compound mimics the action of endogenous AVP, binding to and activating the V2R. This activation leads to a dose-dependent increase in intracellular cAMP levels. By employing various in vitro assay systems, researchers can quantify this increase in cAMP to determine the potency and efficacy of the agonist. This allows for the characterization of the V2R signaling pathway, screening for modulators of this pathway, and investigating the effects of mutations or other perturbations on receptor function.

Data Presentation

Quantitative data for this compound's potency in activating the human and rat V2 receptors are summarized below. This data is critical for designing experiments and interpreting results.

| Compound | Target Receptor | Potency (EC50) |

| This compound | Human V2 Receptor (hV2R) | 0.25 nM[4][5][6][7][8] |

| This compound | Rat V2 Receptor (rV2R) | 0.05 nM[4][5][6][7][8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell line and assay reagents used.

Protocol 1: Cell Culture and Seeding for cAMP Assays

This protocol describes the general procedure for culturing and seeding cells expressing the V2 receptor in preparation for a cAMP assay.

Materials:

-

Mammalian cell line stably or transiently expressing the V2 receptor (e.g., HEK293, CHO)

-

Complete cell culture medium (e.g., DMEM or Ham's F-12 with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Cell counting device (e.g., hemocytometer or automated cell counter)

-

White, opaque 96-well or 384-well microplates suitable for luminescence or fluorescence assays

-

Humidified incubator at 37°C with 5% CO2

Procedure:

-

Culture cells in T-75 or T-150 flasks until they reach 80-90% confluency.

-

Aspirate the culture medium and wash the cells once with sterile PBS.

-

Add trypsin-EDTA to detach the cells and incubate for 2-5 minutes at 37°C.

-

Neutralize the trypsin with complete culture medium and transfer the cell suspension to a sterile conical tube.

-

Centrifuge the cells at 200 x g for 5 minutes.

-

Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed culture medium.

-

Determine the cell density and viability.

-